3-(4-Cyclohexylphenyl)-2-methylpropanal

Lipophilicity Hydrophobicity ADME

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a synthetic aromatic aldehyde with the molecular formula C16H22O and a molecular weight of approximately 230.35 g/mol. It is characterized by a cyclohexyl group attached to a phenyl ring, which is further linked to a 2-methylpropanal moiety.

Molecular Formula C16H22O
Molecular Weight 230.34 g/mol
CAS No. 17580-94-8
Cat. No. B096900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Cyclohexylphenyl)-2-methylpropanal
CAS17580-94-8
Synonyms3-(4-cyclohexylphenyl)-2-methyl-propanal
Molecular FormulaC16H22O
Molecular Weight230.34 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C2CCCCC2)C=O
InChIInChI=1S/C16H22O/c1-13(12-17)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h7-10,12-13,15H,2-6,11H2,1H3
InChIKeyZFIVSZPVPRXMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8): Core Properties and Market Context for Scientific Procurement


3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) is a synthetic aromatic aldehyde with the molecular formula C16H22O and a molecular weight of approximately 230.35 g/mol . It is characterized by a cyclohexyl group attached to a phenyl ring, which is further linked to a 2-methylpropanal moiety . Physicochemical data indicate a calculated density of ~0.983 g/cm³, a boiling point of ~345.2°C at 760 mmHg, a flash point of ~170.5°C, and a calculated LogP of ~4.11 . This compound, also listed as NSC 22278, is primarily utilized as an intermediate in organic synthesis and has been investigated for potential biological activity and fragrance applications [1].

Workflow Organic synthesis intermediate for building blocks requiring enhanced steric bulk and hydrophobicity
Profile Lipophilic and steric profile supports probe design for hydrophobic binding pocket studies
Application Fragrance research compound offering earthy, orris-type odor character (class-level inference)

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8): Why Generic Substitution Fails for Critical Applications


The specific combination of a bulky, lipophilic cyclohexyl ring (LogP ~4.11) and an α-methyl-branched propanal chain in 3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8) imparts unique steric and electronic properties that are not replicated by simpler analogs . Generic substitution with compounds like 4-cyclohexylbenzaldehyde or 3-(4-cyclohexylphenyl)propanal can fail in applications where precise molecular recognition, binding pocket occupancy, or a specific hydrophobic/steric profile is required, as these structural differences directly affect interaction with biological targets or physicochemical behavior in formulations [1][2]. Furthermore, the calculated LogP of ~4.11 indicates a specific balance of lipophilicity that influences membrane permeability and biodistribution, making it a distinct entity compared to less lipophilic or differently substituted phenylpropanal derivatives .

Lipophilicity mismatch

Cyclohexyl vs isopropyl substitution shifts LogP significantly, which may alter membrane partitioning and target engagement profiles compared to simpler phenylpropanals.

Steric profile divergence

The α-methyl branch and higher molecular weight introduce steric hindrance not present in analogs like 4-cyclohexylbenzaldehyde, potentially affecting binding selectivity and reaction pathways.

Odor character shift

Reported earthy/fatty notes contrast with the bright floral character of cyclamen aldehyde, preventing direct substitution in fragrance applications without sensory re-validation.

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8): Quantitative Differentiation Against Closest Analogs


Lipophilicity (LogP) Comparison: 3-(4-Cyclohexylphenyl)-2-methylpropanal vs. Cyclamen Aldehyde

The calculated partition coefficient (LogP) for 3-(4-Cyclohexylphenyl)-2-methylpropanal is approximately 4.11 . In contrast, the structurally related fragrance compound Cyclamen Aldehyde (2-methyl-3-(4-(propan-2-yl)phenyl)propanal, CAS 103-95-7) exhibits a lower calculated LogP of approximately 3.4 [1]. This difference of ~0.7 LogP units corresponds to an approximately 5-fold higher theoretical partition into an organic phase for the target compound.

Lipophilicity shift
Data to verify
Δ LogP ≈ +0.7 (≈5× partition)
Higher hydrophobicity may alter membrane interaction and biodistribution context.
In silico calculation; values depend on algorithm. Empirical validation advised.
Lipophilicity Hydrophobicity ADME Partition Coefficient

Molecular Weight and Steric Bulk: 3-(4-Cyclohexylphenyl)-2-methylpropanal vs. 4-Cyclohexylbenzaldehyde

3-(4-Cyclohexylphenyl)-2-methylpropanal possesses a molecular weight of approximately 230.35 g/mol . A structurally simpler analog, 4-Cyclohexylbenzaldehyde (CAS 27948-10-7), has a molecular weight of 188.27 g/mol . The ~42 g/mol increase and the additional α-methyl branching significantly alter steric bulk, which can impact binding to molecular targets and reaction kinetics.

Steric bulk vs analog
Source review
~230 g/mol vs 4-cyclohexylbenzaldehyde
~188 g/mol
Increased mass and α-methyl branching may influence binding pocket fit and synthetic reactivity.
Steric effects are qualitative; no direct binding data available.
Steric Hindrance Molecular Weight SAR Binding Affinity

Olfactory Character Differentiation: 3-(4-Cyclohexylphenyl)-2-methylpropanal vs. Cyclamen Aldehyde

While not a direct head-to-head comparison, the broader class of substituted cyclohexyl propanal compounds, which includes the target molecule, are described in the patent literature as possessing an 'orris character and an earthy fatty character' [1]. In contrast, Cyclamen Aldehyde (2-methyl-3-(4-isopropylphenyl)propanal) is widely known for its powerful floral, lily-of-the-valley, green note [2]. This indicates that the substitution of an isopropyl group with a cyclohexyl ring shifts the olfactory profile from a bright, fresh floral to a more earthy, fatty, orris type.

Olfactory character
Context-dependent
Reported earthy, fatty, orris notes from substituted cyclohexyl propanal class literature.
Odor profile diverges from floral cyclamen aldehyde; supports fragrance differentiation screening.
Class-level inference; direct sensory data for this specific compound not provided.
Fragrance Odor Profile Aroma Chemicals Sensory Evaluation

3-(4-Cyclohexylphenyl)-2-methylpropanal (CAS 17580-94-8): Best Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies Targeting Hydrophobic Binding Pockets

The compound's high calculated LogP of ~4.11, significantly greater than that of Cyclamen Aldehyde (LogP ~3.4) [1], makes it a valuable tool for probing the lipophilic tolerance of binding sites on target proteins. Researchers investigating enzymes or receptors with deep hydrophobic pockets may find that the enhanced lipophilicity of this compound leads to improved binding affinity or cellular permeability, as supported by the quantitative LogP difference.

Development of Earthy/Orris-type Fragrance Compositions

Based on the olfactory character of related substituted cyclohexyl propanal compounds described in patent literature (earthy, fatty, orris) [2], 3-(4-Cyclohexylphenyl)-2-methylpropanal is a candidate for creating or enhancing fragrance formulations that require these specific notes. This contrasts with the bright floral character of Cyclamen Aldehyde [3], making it unsuitable for applications requiring that profile but ideal for woody, powdery, or earthy accords.

Synthesis of Sterically Demanding Drug Candidates

With a molecular weight of ~230 g/mol and an α-methyl branched structure, this compound offers significantly more steric bulk than simpler analogs like 4-Cyclohexylbenzaldehyde (MW ~188 g/mol) . This makes it a strategic choice as a building block in medicinal chemistry programs aimed at improving target selectivity or modulating metabolic stability by introducing steric hindrance at key positions.

Application
Selection Property
Validation Focus
SAR studies for hydrophobic binding pockets
Lipophilicity context
Binding site hydrophobicity tolerance review
Earthy/orris-type fragrance development
Odor profile context (earthy, fatty character)
Sensory evaluation and note substantivity
Synthesis of sterically demanding compounds
Steric bulk profile
Reaction selectivity and target engagement assessment

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